molecular formula C8H5ClF2N2 B12871536 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine

6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12871536
M. Wt: 202.59 g/mol
InChI Key: DDFBHNBRJKEFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine and difluoromethyl groups adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with its efficiency and relatively low environmental impact, makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific combination of a pyridine ring fused to a pyrrole ring, along with the presence of chlorine and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClF2N2

Molecular Weight

202.59 g/mol

IUPAC Name

6-chloro-1-(difluoromethyl)pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H5ClF2N2/c9-7-3-6-5(4-12-7)1-2-13(6)8(10)11/h1-4,8H

InChI Key

DDFBHNBRJKEFAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=NC=C21)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.